N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide S 2160 is a synthetic chromogenic substrate for thrombin; liberates p-nitroaniline.
Brand Name: Vulcanchem
CAS No.: 54799-93-8
VCID: VC0542179
InChI: InChI=1S/C33H40N8O6/c1-21(2)28(39-31(44)27(20-22-10-5-3-6-11-22)38-29(42)23-12-7-4-8-13-23)32(45)40-30(43)26(14-9-19-36-33(34)35)37-24-15-17-25(18-16-24)41(46)47/h3-8,10-13,15-18,21,26-28,37H,9,14,19-20H2,1-2H3,(H,38,42)(H,39,44)(H4,34,35,36)(H,40,43,45)/t26-,27-,28-/m0/s1
SMILES: CC(C)C(C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Molecular Formula: C33H40N8O6
Molecular Weight: 644.7 g/mol

N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide

CAS No.: 54799-93-8

Cat. No.: VC0542179

Molecular Formula: C33H40N8O6

Molecular Weight: 644.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide - 54799-93-8

Specification

Description S 2160 is a synthetic chromogenic substrate for thrombin; liberates p-nitroaniline.
CAS No. 54799-93-8
Molecular Formula C33H40N8O6
Molecular Weight 644.7 g/mol
IUPAC Name N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide
Standard InChI InChI=1S/C33H40N8O6/c1-21(2)28(39-31(44)27(20-22-10-5-3-6-11-22)38-29(42)23-12-7-4-8-13-23)32(45)40-30(43)26(14-9-19-36-33(34)35)37-24-15-17-25(18-16-24)41(46)47/h3-8,10-13,15-18,21,26-28,37H,9,14,19-20H2,1-2H3,(H,38,42)(H,39,44)(H4,34,35,36)(H,40,43,45)/t26-,27-,28-/m0/s1
Standard InChI Key PIPRQKVYNAHWRU-KCHLEUMXSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
SMILES CC(C)C(C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Canonical SMILES CC(C)C(C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator